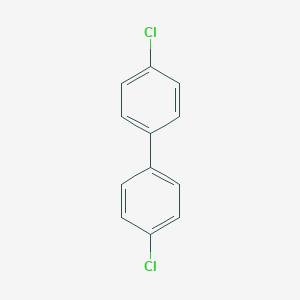

4,4'-Dichlorobiphenyl

概要

説明

4,4’-Dichlorobiphenyl is a type of polychlorinated biphenyl (PCB) characterized by the presence of two chlorine atoms attached to the biphenyl structure at the 4 and 4’ positions. Polychlorinated biphenyls are synthetic organic chemicals that have been widely used in various industrial applications due to their chemical stability and insulating properties. they are also known for their environmental persistence and potential health hazards .

準備方法

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobiphenyl can be synthesized through several methods. One common approach involves the Ullmann reaction, where biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. Another method includes the homolytic decarboxylation of aromatic carboxylic acids using aryl radicals generated from decompositions of aroyl peroxides .

Industrial Production Methods: In industrial settings, 4,4’-Dichlorobiphenyl is often produced by the direct chlorination of biphenyl under controlled conditions. The process typically involves the use of chlorine gas and a catalyst to achieve high yields of the desired chlorinated biphenyls .

化学反応の分析

Dioxygenation

Biphenyl 2,3-dioxygenase (BphA) is a Rieske-type enzyme that facilitates the metabolization of biphenyl and polychlorinated biphenyl aromatic pollutants in the environment . Quantum mechanics/molecular mechanics were used to investigate the conversions that lead to cis-diols .

-

The reaction mechanism involves a hydroperoxo-iron (III) species reacting directly with biphenyl and 4,4'-dichlorobiphenyl .

-

The reaction process involves an epoxide intermediate that can develop into a carbocation intermediate and ultimately evolve into a cis-diol product .

Formation of Polychlorinated Dibenzofurans (PCDFs)

This compound can be a precursor in the formation of polychlorinated dibenzofurans (PCDFs) during combustion processes, such as fires .

-

Chlorophenoxy radicals, resulting from dioxygen addition to the radical site of chlorophenoxy peroxy radicals, combine with chlorobenzene to form direct precursors for PCDF .

-

Self-decomposition of 2-chlorophenoxy is another exit channel, where the formation of a fused three-member ring occurs through a tight transition state .

Photodecay

The photodecay of this compound can be enhanced using surfactant/solvent systems .

Thermal Decomposition

The decomposition process is initiated by C-Cl bond fission, as it is less endothermic than aromatic C-H bond fission .

-

Chlorine readily abstracts hydrogen to form chlorophenyl radicals at the meta, para, and ortho carbons .

-

Triplet dioxygen adds to the phenyl radicals without barriers, forming chlorophenylperoxy radicals .

Hazardous Decomposition Products

Under specific conditions like burning, this compound can produce hazardous decomposition products . These products have not been specifically identified in the provided documents, but the general class of compounds that this compound belongs to, PCBs, are known to produce toxic compounds when combusted.

科学的研究の応用

4,4'-Dichlorobiphenyl (4,4'-DCB) is a significant member of the polychlorinated biphenyl (PCB) family, known for its industrial applications and environmental persistence. This article explores its scientific research applications, mechanisms of toxicity, and its role in environmental studies.

Chemical Properties and Structure

- Molecular Formula : C₁₂H₈Cl₂

- Molecular Weight : 223.1 g/mol

- Structure : Consists of two phenyl rings connected by a single bond with chlorine atoms at the para positions.

Applications in Scientific Research

4,4'-DCB has been extensively studied for its implications in various fields:

Environmental Studies

- Biodegradation Research : 4,4'-DCB is frequently used as a model compound to study the biodegradation of PCBs by microorganisms. Research has shown that specific bacteria can metabolize 4,4'-DCB, leading to the formation of less harmful products through dehalogenation processes .

- Analytical Chemistry : It serves as a reference standard for detecting and quantifying PCBs in environmental samples. Its stability allows for reliable measurements in contaminated sites .

Toxicology and Health Impact

- Mechanisms of Toxicity : 4,4'-DCB primarily interacts with the aryl hydrocarbon receptor (AhR), which regulates gene expression related to xenobiotic metabolism. This interaction can lead to endocrine disruption and has been linked to various health issues, including cancer .

- Epidemiological Studies : Research indicates that exposure to 4,4'-DCB may be associated with increased risks of liver cancer and other malignancies. Studies have examined workers exposed to PCBs, revealing potential carcinogenic effects .

- Metabolism : In biological systems, 4,4'-DCB is metabolized mainly in the liver by cytochrome P450 enzymes, producing several metabolites such as:

Comparison with Other PCB Congeners

| Compound Name | Chlorination Pattern | Environmental Persistence | Toxicity Level |

|---|---|---|---|

| This compound | Para | High | Moderate |

| 2,4'-Dichlorobiphenyl | Ortho/Para | Moderate | Low |

| 3,3',4,4'-Tetrachlorobiphenyl | Para | Very High | High |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | Multiple | Very High | Very High |

The table highlights how variations in chlorination patterns affect the environmental persistence and toxicity of these compounds.

Biodegradation Case Study

A study involving Pseudomonas testosteroni demonstrated the ability of specific bacterial strains to degrade 4,4'-DCB under aerobic conditions. The research mapped the bph genes responsible for this degradation and identified metabolic pathways leading to less chlorinated biphenyls. This work underscores the potential for bioremediation strategies using microbial communities to manage PCB contamination .

Toxicological Assessment

An epidemiological study conducted on workers exposed to PCBs found a significant correlation between PCB exposure and liver cancer incidence. The findings were corroborated by animal studies indicating that PCBs are probable human carcinogens. These studies highlight the importance of understanding the health impacts of compounds like 4,4'-DCB within occupational settings .

作用機序

4,4’-Dichlorobiphenyl exerts its effects primarily through the disruption of cellular processes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics .

Additionally, 4,4’-Dichlorobiphenyl can inhibit the CLOCK-ARNTL/BMAL1 heterodimer, thereby repressing the transcriptional activation of the PER1 gene, which is involved in the regulation of circadian rhythms .

類似化合物との比較

- 2,4’-Dichlorobiphenyl

- 3,3’,4,4’-Tetrachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

Comparison: 4,4’-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other chlorinated biphenyls, it has distinct properties in terms of its environmental persistence and potential for bioaccumulation. The degree of chlorination and the positions of chlorine atoms significantly affect the compound’s behavior in biological systems and its susceptibility to degradation .

生物活性

4,4'-Dichlorobiphenyl (4,4'-DCB) is a member of the polychlorinated biphenyl (PCB) family, characterized by its two phenyl rings linked by a single bond with chlorine atoms at the para positions. This compound is notable for its environmental persistence and potential toxicity to various biological systems. Understanding its biological activity is crucial for assessing its impact on human health and ecosystems.

- Molecular Formula : C₁₂H₈Cl₂

- Molecular Weight : 223.1 g/mol

- Chlorination Pattern : Para positions of the biphenyl structure.

Metabolism and Biotransformation

Research indicates that 4,4'-DCB undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes. The metabolic pathway involves the formation of several metabolites, including:

- 4,4'-dichloro-3,3'-biphenyldiol

- 4'-chloro-3-biphenylol

- 4'-chloro-4-biphenylol

- 4,4'-dichloro-2-biphenylol

- 4,4'-dichloro-3-biphenylol (most abundant)

- 3,4'-dichloro-4-biphenylol

The kinetic parameters for the metabolism of 4,4'-DCB by human hepatic microsomes are characterized by a Michaelis constant () of 0.43 µM and a maximum velocity () of 1.2 pmoles/mg microsomal protein/min .

Toxicological Effects

The biological activity of 4,4'-DCB has been linked to various toxicological effects:

- Genotoxicity : Studies have shown that metabolites of PCBs can induce genotoxic effects such as polyploidy and micronuclei formation in different cell types .

- Endocrine Disruption : PCBs are known to interfere with hormonal systems, potentially leading to reproductive and developmental issues in wildlife and humans.

- Neurotoxicity : Exposure to PCBs has been associated with neurodevelopmental deficits in children and cognitive impairments in adults.

Environmental Impact and Biodegradation

The persistence of 4,4'-DCB in the environment poses significant ecological risks. However, certain microorganisms have demonstrated the ability to degrade this compound:

- Anaerobic Bacteria : Some anaerobic bacteria can dechlorinate 4,4'-DCB into less chlorinated compounds like 4-chlorobiphenyl and biphenyl.

- White Rot Fungus (Phanerochaete chrysosporium) : This fungus has shown considerable efficacy in degrading 4,4'-DCB, achieving approximately 11% mineralization after 28 days of incubation .

Table: Summary of Biological Activity and Metabolism

| Biological Activity | Details |

|---|---|

| Metabolites | 6 identified metabolites including hydroxylated forms |

| Toxicity | Genotoxic effects; potential endocrine disruption |

| Degradation Organisms | Anaerobic bacteria; Phanerochaete chrysosporium |

| Environmental Persistence | High; significant contaminant in ecosystems |

Case Studies

- Human Health Risk Assessment : A study assessed the risk associated with PCB exposure from contaminated fish and human milk. It concluded that environmental mixtures containing noncoplanar PCB congeners like 4,4'-DCB pose considerable health risks due to their biological activity .

- Microbial Degradation Study : Research demonstrated that specific microbial strains could effectively degrade various PCB congeners but showed limited activity against 4,4'-DCB compared to other congeners . This highlights the need for targeted bioremediation strategies focusing on specific PCB structures.

特性

IUPAC Name |

1-chloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBRNEUEFCNVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022515 | |

| Record name | 4,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-68-2 | |

| Record name | 4,4′-Dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOF6S5DT2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。